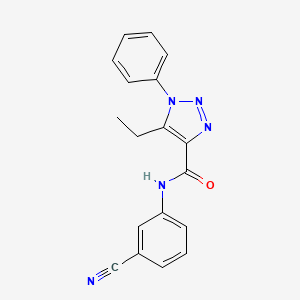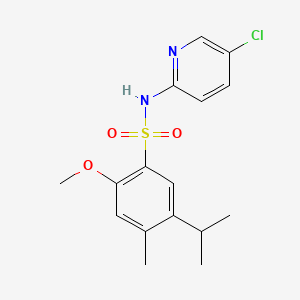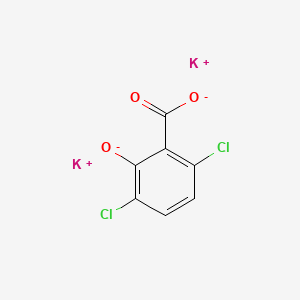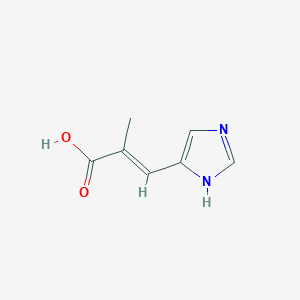![molecular formula C8H7NO3 B15281742 2H,3H-furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B15281742.png)
2H,3H-furo[3,2-b]pyridine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydrofuro[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused furan and pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2,3-dihydrofuro[3,2-b]pyridine-5-carboxylic acid involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This reaction results in the formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydrofuro[3,2-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction , and various oxidizing agents for oxidation reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride results in the formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydrofuro[3,2-b]pyridine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is a part of the structural moiety of nicotinic receptor agonists and has shown promise in the treatment of Alzheimer’s disease.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic and optical properties.
Biological Research: The compound’s ability to interact with biological receptors makes it useful in studying receptor-ligand interactions and developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2,3-dihydrofuro[3,2-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as nicotinic receptors . The compound binds to these receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the receptors targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine: This compound shares a similar fused ring system but differs in the position of the furan and pyridine rings.
3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid: This compound has a similar core structure but includes additional methyl groups.
Uniqueness
2,3-Dihydrofuro[3,2-b]pyridine-5-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H7NO3 |
|---|---|
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
2,3-dihydrofuro[3,2-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H7NO3/c10-8(11)6-1-2-7-5(9-6)3-4-12-7/h1-2H,3-4H2,(H,10,11) |
InChI-Schlüssel |
IBRFTDNKEYTRSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1N=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![propyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B15281667.png)







![Tetrakis([1,1'-biphenyl]-4-yl)methane](/img/structure/B15281727.png)
![3,3-Bis[N,N-bis(carboxymethyl)aminomethyl]-o-cresolsulfonephthaleintetrasodiumsalt](/img/structure/B15281734.png)

![N-[(4-propoxyphenyl)carbamothioyl]benzamide](/img/structure/B15281753.png)
